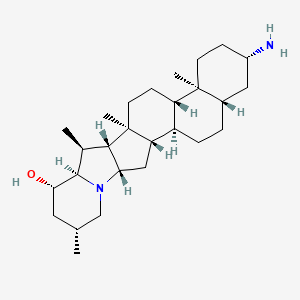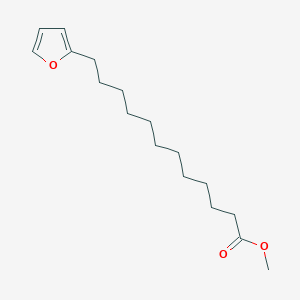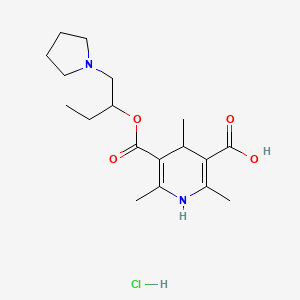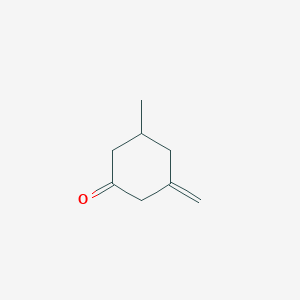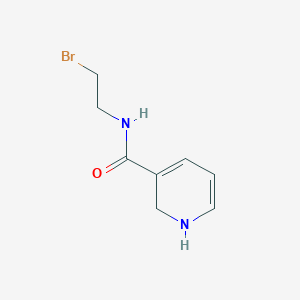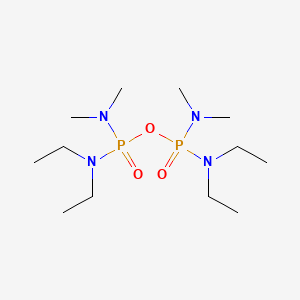
asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid typically involves the reaction of pyrophosphoric acid with diethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus pentoxide and phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines .
Applications De Recherche Scientifique
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid involves its interaction with molecular targets through its amide functional group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A simpler amide with similar functional groups.
N,N-Diethylacetamide: Another amide with diethyl groups attached to the nitrogen.
N,N-Dimethylacetamide: Similar in structure but with different alkyl groups.
Uniqueness
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid is unique due to its combination of diethyl and dimethyl groups attached to the amide nitrogen, along with the pyrophosphoric acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
63704-60-9 |
|---|---|
Formule moléculaire |
C12H32N4O3P2 |
Poids moléculaire |
342.36 g/mol |
Nom IUPAC |
N-[[diethylamino(dimethylamino)phosphoryl]oxy-(dimethylamino)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C12H32N4O3P2/c1-9-15(10-2)20(17,13(5)6)19-21(18,14(7)8)16(11-3)12-4/h9-12H2,1-8H3 |
Clé InChI |
ZPFAMENELPQWLE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(N(C)C)OP(=O)(N(C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




